

Foreword: Navigating the Landscape of a Novel Compound

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Compound of Interest

Compound Name: *3-Ethyl-4'-ethynyl-1,1'-biphenyl*

Cat. No.: *B8163708*

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As researchers and developers at the forefront of chemical innovation, we frequently encounter compounds for which extensive experimental data is not yet available. This guide addresses such a case for **3-Ethyl-4'-ethynyl-1,1'-biphenyl**. To date, a comprehensive experimental profile of this specific isomer is not present in publicly accessible literature.

This document, therefore, serves as a predictive and in-depth technical guide. By leveraging established principles of physical organic chemistry and drawing upon empirical data from its close structural isomers, namely 4-Ethyl-4'-ethynyl-1,1'-biphenyl and 4-Ethynyl-1,1'-biphenyl, we aim to provide a robust, theoretically grounded profile of the title compound. The insights herein are designed to empower researchers to anticipate its behavior, design synthetic strategies, and envision its potential applications in fields such as medicinal chemistry and materials science.

Molecular Structure and Core Attributes

3-Ethyl-4'-ethynyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl core. This core is asymmetrically substituted with an ethyl group at the 3-position of one phenyl ring and a terminal ethynyl (acetylenic) group at the 4'-position of the other. This specific substitution

pattern is expected to result in distinct physical and electronic properties compared to its more symmetrically substituted isomers.

Caption: Chemical structure of **3-Ethyl-4'-ethynyl-1,1'-biphenyl**.

Physicochemical Properties: A Comparative and Predictive Analysis

The exact physicochemical properties of **3-Ethyl-4'-ethynyl-1,1'-biphenyl** are not experimentally documented. However, we can predict these properties with a high degree of confidence by analyzing its molecular formula and comparing it to its known isomer, 4-Ethyl-4'-ethynyl-1,1'-biphenyl, and the parent compound, 4-Ethynyl-1,1'-biphenyl.

Table 1: Comparison of Physicochemical Properties

Property	3-Ethyl-4'-ethynyl-1,1'-biphenyl (Predicted)	4-Ethyl-4'-ethynyl-1,1'-biphenyl (Experimental/Computed)	4-Ethynyl-1,1'-biphenyl (Experimental/Computed)
Molecular Formula	C ₁₆ H ₁₄	C ₁₆ H ₁₄ [1][2]	C ₁₄ H ₁₀ [3][4][5][6][7]
Molecular Weight	206.28 g/mol	206.28 g/mol [1][2]	178.23 g/mol [3][6][7]
Monoisotopic Mass	206.10955 Da	206.109550447 Da[1]	178.078250319 Da[3]
Melting Point	Likely a low-melting solid or oil, < 88-91 °C	No data available, but expected to be a solid.	88-91 °C[8]
Boiling Point	~310-320 °C at 760 mmHg	317.174 °C at 760 mmHg (Predicted)[2]	289.2 °C at 760 mmHg (Predicted)[8]
LogP (Octanol/Water)	~4.6	4.6 (Computed)[1]	4.5 (Computed)[3]
Solubility	Insoluble in water; soluble in organic solvents like THF, CH ₂ Cl ₂ , and toluene. [5]	Insoluble in water; soluble in organic solvents.	Insoluble in water; soluble in organic solvents.[5]

Expertise & Experience Insights:

- **Melting Point:** The 3-ethyl substitution disrupts the molecular symmetry compared to the 4-ethyl isomer. This disruption generally hinders efficient crystal lattice packing, leading to a lower melting point. Therefore, it is predicted that **3-Ethyl-4'-ethynyl-1,1'-biphenyl** will have a lower melting point than 4-Ethynyl-1,1'-biphenyl (88-91 °C) and may even exist as a viscous oil at room temperature.
- **Boiling Point:** The boiling point is primarily influenced by molecular weight and intermolecular forces. As the molecular weight is identical to the 4-ethyl isomer, a very similar boiling point is expected.
- **Solubility:** The nonpolar nature of the biphenyl core and the hydrocarbon substituents will render the molecule virtually insoluble in water but highly soluble in common organic solvents.

Predicted Spectroscopic Profile

A comprehensive understanding of a molecule's spectroscopic signature is critical for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (predicted, in CDCl_3 , 400 MHz):
 - **Aromatic Region (δ 7.2-7.8 ppm):** A complex series of multiplets corresponding to the 8 protons on the biphenyl core. The proton ortho to the ethyl group will likely appear as a singlet or a narrow triplet, while the other protons will exhibit more complex splitting patterns (doublets, triplets, and doublet of doublets).
 - **Ethynyl Proton (δ ~3.1 ppm):** A sharp singlet, characteristic of a terminal alkyne proton.
 - **Ethyl Group (δ ~2.7 ppm, quartet; δ ~1.3 ppm, triplet):** A quartet for the methylene ($-\text{CH}_2-$) protons coupled to the methyl protons, and a triplet for the methyl ($-\text{CH}_3$) protons coupled to the methylene protons.
- ^{13}C NMR (predicted, in CDCl_3 , 100 MHz):

- Aromatic Carbons (δ 120-145 ppm): At least 12 distinct signals are expected due to the asymmetry of the molecule. The carbons directly attached to the other phenyl ring (C1 and C1') and those bearing the substituents will have characteristic chemical shifts.
- Alkyne Carbons (δ ~84 ppm, $-\text{C}\equiv\text{CH}$; δ ~77 ppm, $-\text{C}\equiv\text{CH}$): Two distinct signals for the sp-hybridized carbons of the ethynyl group.
- Ethyl Carbons (δ ~29 ppm, $-\text{CH}_2-$; δ ~15 ppm, $-\text{CH}_3-$): Two signals corresponding to the ethyl group carbons.

Infrared (IR) Spectroscopy

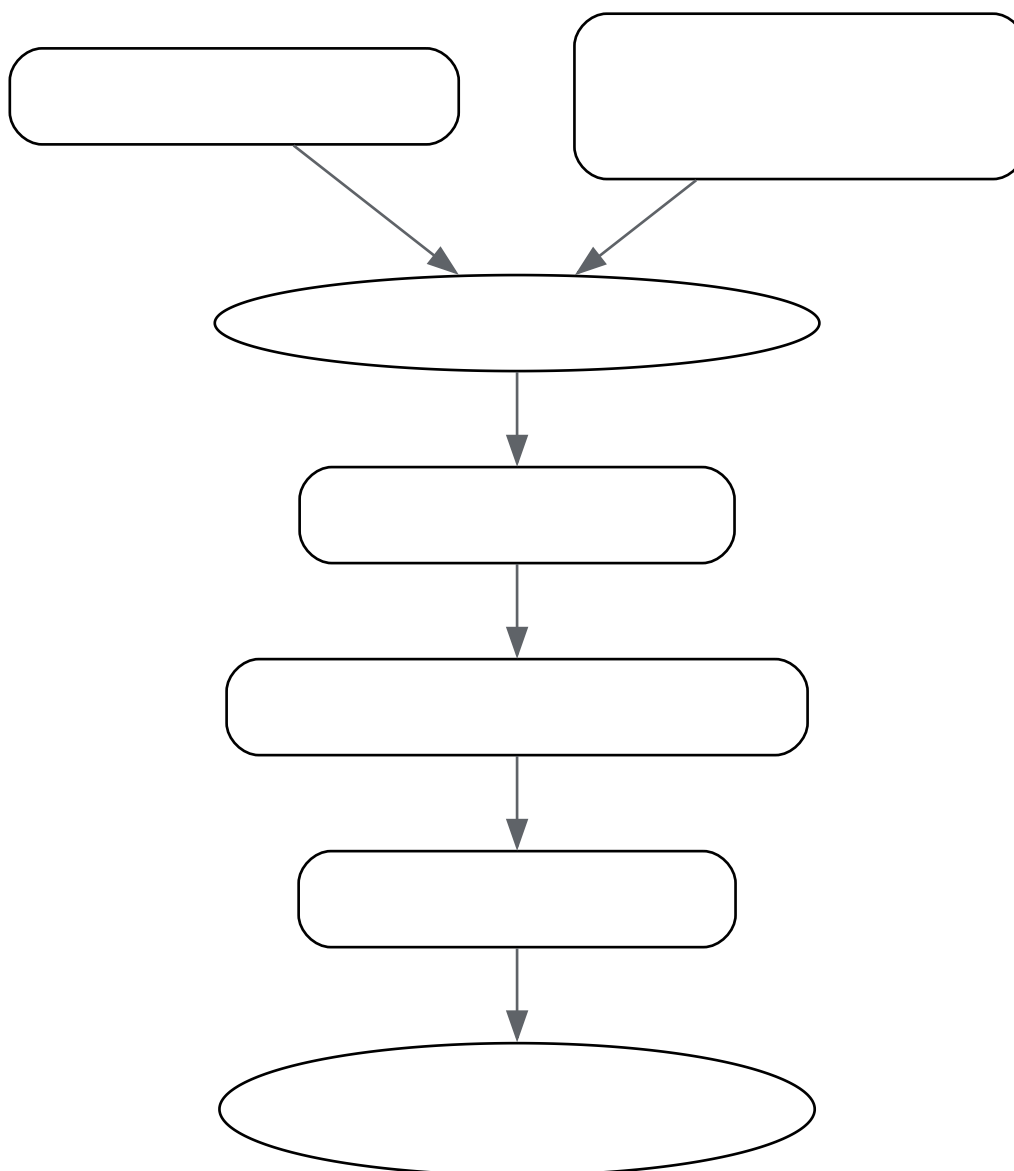
- $\equiv\text{C-H}$ Stretch: A sharp, strong absorption band around 3300 cm^{-1} , which is highly characteristic of the terminal alkyne C-H bond.
- $\text{C}\equiv\text{C}$ Stretch: A weak to medium, sharp absorption band in the range of $2100\text{-}2140\text{ cm}^{-1}$.
- Aromatic C-H Stretch: Absorption bands above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Absorption bands just below 3000 cm^{-1} for the ethyl group.
- Aromatic C=C Stretch: Several bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

- Molecular Ion (M^+): A strong peak at $m/z = 206.1096$, corresponding to the exact mass of the $\text{C}_{16}\text{H}_{14}$ molecule.
- Key Fragmentation: A prominent fragment would be expected at $m/z = 191$, corresponding to the loss of a methyl group ($[\text{M}-15]^+$) from the ethyl substituent. Another significant fragment would be at $m/z = 178$, resulting from the loss of the entire ethyl group ($[\text{M}-28]^+$).

Proposed Synthetic Strategy: A Self-Validating Protocol

The synthesis of asymmetrically substituted biphenyls is reliably achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^[9] This approach offers high yields and excellent functional group tolerance.



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Caption: Proposed workflow for the synthesis of **3-Ethyl-4'-ethynyl-1,1'-biphenyl**.

Step-by-Step Experimental Protocol:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-ethylphenylboronic acid (1.0 eq.), 1-bromo-4-ethynylbenzene (1.0 eq.), and tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.03 eq.).
- **Solvent and Base Addition:** Add a degassed 2M aqueous solution of sodium carbonate (Na_2CO_3 , 3.0 eq.) followed by a degassed solvent mixture of toluene and ethanol (e.g., 3:1

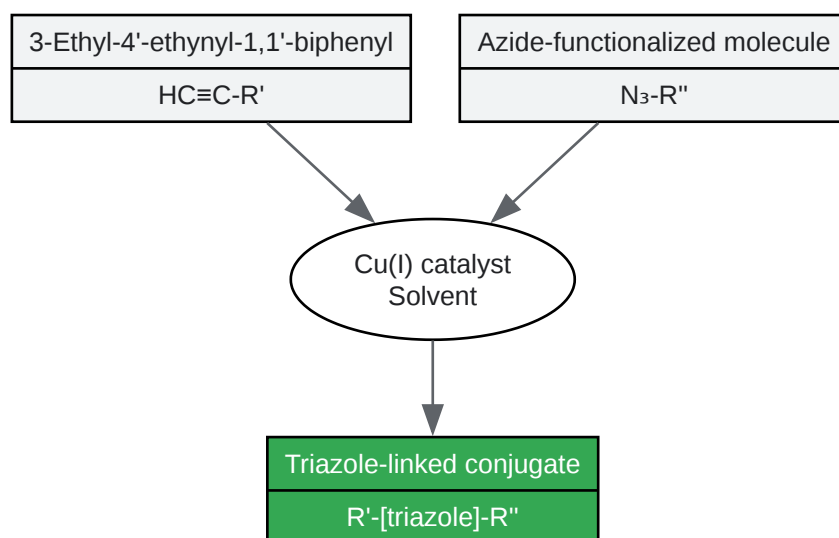
ratio).

- **Reaction Execution:** Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction to room temperature. Add water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **3-Ethyl-4'-ethynyl-1,1'-biphenyl**.
- **Validation:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry. The obtained data should align with the predicted spectroscopic profile.

Applications in Research and Drug Development

The unique structural motifs of **3-Ethyl-4'-ethynyl-1,1'-biphenyl** make it a molecule of significant interest for drug discovery and materials science professionals.

- **Click Chemistry and Bioconjugation:** The terminal alkyne is a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[10][11]} This allows for the efficient and specific covalent linkage of the biphenyl scaffold to other molecules, such as biomolecules (proteins, DNA), fluorescent dyes, or solid supports.^[11] This is invaluable for creating targeted drug delivery systems, developing biological probes, and high-throughput screening of compound libraries.^[12]



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Caption: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).

- **Scaffold for Medicinal Chemistry:** The biphenyl moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[13] The ethyl group provides a lipophilic handle that can be varied to optimize pharmacokinetic properties. The ethynyl group can act as a rigid linker or be further functionalized.
- **Building Block for Organic Electronics:** Ethynyl-biphenyl structures are used in the synthesis of organic light-emitting diodes (OLEDs) and other organic electronic materials due to their rigid, conjugated systems that can facilitate charge transport.[5]

Conclusion

While direct experimental data for **3-Ethyl-4'-ethynyl-1,1'-biphenyl** remains to be published, this guide provides a comprehensive and scientifically grounded prediction of its chemical properties, spectroscopic signatures, and synthetic accessibility. The presence of the versatile terminal alkyne on a proven biphenyl scaffold makes this an intriguing molecule for further investigation. It is our hope that this detailed analysis will serve as a valuable resource for researchers, catalyzing new avenues of exploration in drug discovery and materials science.

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